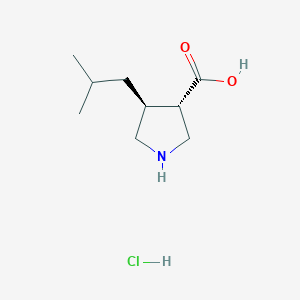

(3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is a chiral molecule that has two enantiomers, namely (3S,4S) and (3R,4R). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Aplicaciones Científicas De Investigación

Biological Activities and Chemical Applications

Antioxidant, Anti-cancer, and Antimicrobial Activities : Compounds such as p-Coumaric acid and its conjugates exhibit significant biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These compounds' conjugation has been shown to enhance their biological activities, highlighting the potential of chemical modifications to improve therapeutic efficacy (Pei et al., 2016).

Herbicide Toxicity and Environmental Impact : The toxicology and mutagenicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) are extensively studied, indicating the scientific community's interest in understanding the environmental and health impacts of chemical compounds. This research direction underscores the significance of evaluating similar compounds' toxicity profiles and environmental behaviors (Zuanazzi et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids : The inhibitory effects of carboxylic acids on microbes, such as Escherichia coli and Saccharomyces cerevisiae, are studied to understand and improve the robustness of microbial strains used in industrial production processes. This research is crucial for developing strategies to increase the efficiency of biotechnological applications involving similar chemical compounds (Jarboe et al., 2013).

Drug Discovery and Novel Biologically Active Compounds : The pyrrolidine scaffold, a core structural component in many biologically active compounds, is widely used in medicinal chemistry. Research on bioactive molecules characterized by the pyrrolidine ring highlights the versatility of this scaffold in developing treatment options for various diseases. This underscores the potential of structurally similar compounds in drug discovery and development (Li Petri et al., 2021).

Mecanismo De Acción

- The compound’s name, “(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid hydrochloride,” should be mentioned in this section .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Intravenously administered iron sucrose results in rapid elevation of serum iron levels, peaking around 10 minutes after injection. The iron-sucrose complex binds to transferrin for transport to target cells. Iron is incorporated into hemoglobin during erythroid cell maturation. Iron sucrose is eventually cleared from the body through normal metabolic processes .

Result of Action

Action Environment

Propiedades

IUPAC Name |

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)3-7-4-10-5-8(7)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLUWIXZKKTFRK-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CNC[C@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

![(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579585.png)

![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)

![N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2579589.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2579595.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2579596.png)